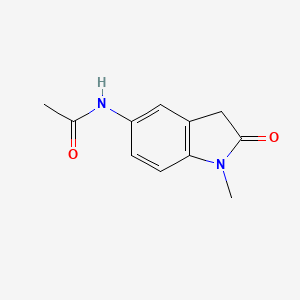

N-(1-methyl-2-oxoindolin-5-yl)acetamide

Descripción

N-(1-Methyl-2-oxoindolin-5-yl)acetamide is a synthetic indolinone derivative characterized by a 2-oxoindolin core substituted with a methyl group at the 1-position and an acetamide moiety at the 5-position. The indolinone scaffold is known for its pharmacological versatility, often serving as a precursor or active component in compounds targeting neurological, anticancer, and anti-inflammatory pathways . The methyl group at the 1-position may influence conformational stability, while the acetamide at position 5 likely contributes to hydrogen bonding and solubility properties.

Propiedades

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(14)12-9-3-4-10-8(5-9)6-11(15)13(10)2/h3-5H,6H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWPSQGJFXTDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the acylation of 1-methyl-2-oxoindoline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of N-(1-methyl-2-oxoindolin-5-yl)acetamide can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Types of Reactions:

Oxidation: N-(1-methyl-2-oxoindolin-5-yl)acetamide can undergo oxidation reactions to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form N-(1-methyl-2-hydroxyindolin-5-yl)acetamide.

Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: N-(1-methyl-2-hydroxyindolin-5-yl)acetamide.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex indolinone derivatives.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism by which N-(1-methyl-2-oxoindolin-5-yl)acetamide exerts its effects involves the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of caspase-3, an enzyme involved in the apoptotic pathway . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells, leading to their death.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues of 2-Oxoindolin Derivatives

Several 2-oxoindolin derivatives have been synthesized and studied for diverse biological activities. Key structural analogues include:

Key Observations :

Pharmacological and Physicochemical Properties

Activity Against Microbial Targets

Phenoxy acetamide derivatives (e.g., Compounds 47–50 ) demonstrate that sulfonyl-piperazine and heterocyclic substituents enhance antimicrobial activity. In contrast, the indolinone core in N-(1-methyl-2-oxoindolin-5-yl)acetamide may prioritize neurological or anticancer applications, though this remains speculative without explicit data.

Muscarinic Receptor Interactions

Compound BM-5 (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide) shares the acetamide motif but features a pyrrolidino-butynyl chain, enabling dual presynaptic antagonism and postsynaptic agonism. This highlights how distal substituents (e.g., alkyne or cyclic amines) dictate receptor interaction modes, whereas the indolinone core in the compound of interest may favor different targets.

Anticancer Potential

(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (, Entry 5.797 ) shows that fluorination and isoxazole substitution improve cytotoxic activity. The absence of such groups in N-(1-methyl-2-oxoindolin-5-yl)acetamide suggests differing potency profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.